Cas no 73438-28-5 (1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-)

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-, is a specialized organic compound featuring a piperazine core substituted with a chloromethyl and 2-methoxyphenyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The presence of both reactive chloromethyl and methoxyphenyl moieties enhances its utility in nucleophilic substitution and coupling reactions. Its well-defined molecular architecture ensures consistent reactivity, making it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its functional group sensitivity, ensuring optimal performance in synthetic workflows.
1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- structure
73438-28-5 structure
商品名:1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-
CAS番号:73438-28-5
MF:C14H21ClN2O2
メガワット:284.781742811203
CID:542472

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

    • 1-Piperazineethanol, a-(chloromethyl)-4-(2-methoxyphenyl)-
    • 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-
    • インチ: 1S/C14H21ClN2O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11H2,1H3
    • InChIKey: ZJJVMOCDIGKVAK-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1N1CCN(CC(O)CCl)CC1)C

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6740978-5.0g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
5g
$3645.0 2023-05-23
Enamine
EN300-6740978-0.5g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
0.5g
$980.0 2023-05-23
Aaron
AR027ZQD-2.5g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
2.5g
$3413.00 2023-12-15
1PlusChem
1P027ZI1-1g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
1g
$1615.00 2024-04-21
Aaron
AR027ZQD-100mg
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
100mg
$626.00 2025-02-15
1PlusChem
1P027ZI1-10g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
10g
$6743.00 2023-12-16
Aaron
AR027ZQD-50mg
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
50mg
$428.00 2025-02-15
Aaron
AR027ZQD-1g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
1g
$1752.00 2025-02-15
Enamine
EN300-6740978-0.05g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
0.05g
$293.0 2023-05-23
Enamine
EN300-6740978-0.25g
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
73438-28-5 95%
0.25g
$623.0 2023-05-23

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- 関連文献

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)-に関する追加情報

Recent Advances in the Study of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5)

1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This molecule, characterized by its piperazine and methoxyphenyl moieties, has been the subject of recent research due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features make it a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas.

Recent studies have focused on the synthesis and optimization of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- to improve its yield and purity. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic processes, have been employed to enhance the efficiency of its production. These innovations are critical for scaling up the compound's synthesis for preclinical and clinical studies, ensuring a reliable supply for further research and development.

In addition to synthetic improvements, the pharmacological properties of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- have been investigated. Preliminary in vitro studies suggest that this compound exhibits moderate binding affinity to certain neurotransmitter receptors, which may underlie its potential therapeutic effects. Researchers are particularly interested in its role as a precursor for the development of new antipsychotic and antidepressant drugs, given the structural similarities to known active pharmaceutical ingredients (APIs) in these categories.

Furthermore, recent computational studies have utilized molecular docking and dynamics simulations to explore the interactions of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- with biological targets. These in silico approaches have provided valuable insights into the compound's binding modes and potential mechanisms of action, guiding the design of more potent and selective derivatives. Such studies are instrumental in reducing the time and cost associated with traditional drug discovery processes.

The safety and toxicological profile of 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- have also been a focus of recent research. Early toxicology assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its pharmacokinetics and potential long-term effects, which are essential for advancing it to clinical trials.

In conclusion, 1-Piperazineethanol, α-(chloromethyl)-4-(2-methoxyphenyl)- (CAS: 73438-28-5) represents a promising candidate for drug development, with recent research highlighting its synthetic accessibility, pharmacological potential, and safety. Continued investigation into its mechanisms of action and optimization of its derivatives will be crucial for realizing its full therapeutic potential. This compound exemplifies the intersection of chemistry and biology in the pursuit of innovative medicines, underscoring the importance of interdisciplinary research in the pharmaceutical sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd